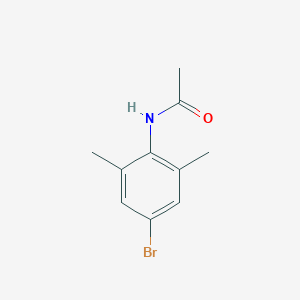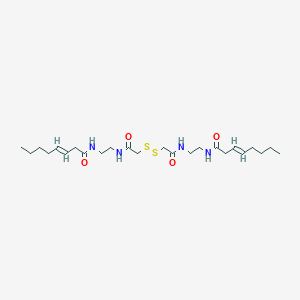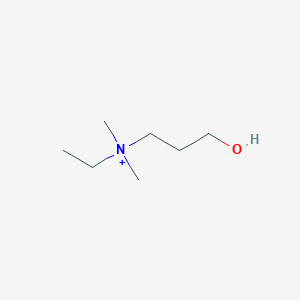
Tert-butyl 4,4,4-trichlorobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4,4,4-trichlorobutanoate: is an organic compound with the molecular formula C8H13Cl3O2 It is a derivative of butanoic acid, where the hydrogen atoms on the fourth carbon are replaced by chlorine atoms, and the carboxyl group is esterified with a tert-butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tert-butyl 4,4,4-trichlorobutanoate can be synthesized through the esterification of 4,4,4-trichlorobutanoic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Tert-butyl 4,4,4-trichlorobutanoate can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide, potassium cyanide, and ammonia.
Reduction Reactions: The compound can be reduced to form tert-butyl 4-chlorobutanoate using reducing agents such as lithium aluminum hydride.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 4,4,4-trichlorobutanoic acid and tert-butyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, ammonia; typically carried out in polar aprotic solvents.
Reduction: Lithium aluminum hydride; carried out in anhydrous ether.
Hydrolysis: Water with acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalyst.
Major Products Formed:
Substitution: Products depend on the nucleophile used (e.g., 4,4,4-tricyanobutanoate with potassium cyanide).
Reduction: Tert-butyl 4-chlorobutanoate.
Hydrolysis: 4,4,4-trichlorobutanoic acid and tert-butyl alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tert-butyl 4,4,4-trichlorobutanoate is used as an intermediate in the synthesis of various organic compounds
Biology and Medicine:
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, including agrochemicals and polymers. Its reactivity makes it a useful intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of tert-butyl 4,4,4-trichlorobutanoate involves its reactivity towards nucleophiles and reducing agents. The presence of three chlorine atoms on the butanoate backbone makes it highly susceptible to nucleophilic attack, leading to various substitution products. Additionally, the ester functional group can undergo hydrolysis, releasing the corresponding acid and alcohol.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 4-chlorobutanoate: Similar structure but with only one chlorine atom.
Tert-butyl 4,4-dichlorobutanoate: Contains two chlorine atoms.
Tert-butyl 4,4,4-tribromobutanoate: Bromine atoms instead of chlorine.
Uniqueness: Tert-butyl 4,4,4-trichlorobutanoate is unique due to the presence of three chlorine atoms, which significantly enhances its reactivity compared to its mono- and di-chlorinated counterparts
Eigenschaften
IUPAC Name |
tert-butyl 4,4,4-trichlorobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Cl3O2/c1-7(2,3)13-6(12)4-5-8(9,10)11/h4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMUJFOOIIUEGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370890 |
Source


|
| Record name | tert-butyl 4,4,4-trichlorobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119060-48-9 |
Source


|
| Record name | tert-butyl 4,4,4-trichlorobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Phenanthro[9,10-d]imidazole](/img/structure/B38602.png)









